11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound, like other benzodiazepines, interacts with the central nervous system to produce its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamine with a suitable ketone, followed by cyclization. For 11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, the process might involve the use of 2-fluoroacetophenone and a suitable diamine under controlled conditions to ensure the formation of the desired benzodiazepine ring structure .
Industrial Production Methods
Industrial production of benzodiazepines often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzodiazepine with a hydroxyl group, while reduction might yield a fully saturated benzodiazepine ring .
Scientific Research Applications
11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of benzodiazepines under various conditions.
Biology: It is used in studies to understand the interaction of benzodiazepines with biological receptors, particularly GABA receptors.
Medicine: It is investigated for its potential therapeutic effects, including its anxiolytic and sedative properties.
Mechanism of Action
The compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. This binding enhances the effect of GABA, leading to increased neuronal inhibition and producing sedative, anxiolytic, and muscle relaxant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Flubromazepam: A benzodiazepine derivative with similar sedative and anxiolytic properties.
Clonazolam: A triazolo-analog of clonazepam, known for its potency and rapid onset of action.
Deschloroetizolam: A thienodiazepine that stimulates GABA-A receptors.
Uniqueness
11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific fluorophenyl substitution, which can influence its binding affinity and pharmacokinetic properties. This substitution may result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines .
Properties
IUPAC Name |
6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-3-4-8-14(13)22)24-16-10-6-5-9-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZKGDYJSUOGAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4F)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204400 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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